
Arsenic(5+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arsenic(5+) is a toxic metalloid that is widely distributed in the environment. It is a common contaminant in natural water sources and is also found in some food products. Arsenic(5+) is known to have a wide range of biological effects and has been implicated in the development of various diseases, including cancer.
Aplicaciones Científicas De Investigación
Microbial Transformations in the Environment
Arsenic(5+), despite being highly toxic, supports a range of biogeochemical transformations. These transformations are particularly noteworthy in environments like soda lakes and Southeast Asian aquifer sediments. Microbial interactions involving Arsenic(5+) play a crucial role in cycling between its oxidation states, impacting the chemistry of these environments significantly (Lloyd & Oremland, 2006).
Nanomaterial Interaction
The interaction of carbon dots (nanomaterials) with Arsenic(5+) in Cicer arietinum L. (chickpea) has been studied. The presence of carbon dots reduced arsenic toxicity by modifying physiological, biochemical, and molecular parameters, suggesting a potential role of nanomaterials in mitigating arsenic effects in plants (Chandrakar et al., 2020).
Environmental and Health Concerns
Arsenic(5+), commonly found in natural waters, poses significant environmental and health concerns. It accumulates in various food crops and aquatic plants, necessitating research on effective removal technologies from water sources to mitigate its toxic effects (Mudhoo et al., 2011).
Nanobionic Plant Sensors
Innovative research has been conducted on using plants as nanobionic sensors for arsenic detection. This involves embedding near-infrared fluorescent nanosensors in plants, allowing them to detect and monitor arsenic uptake, offering potential applications in environmental monitoring and agronomic research (Lew et al., 2020).
Oxidation and Detoxification
Research has been conducted on the oxidation and detoxification mechanisms of trivalent arsenic species to their less toxic pentavalent analogs, which could provide insights into arsenic detoxification in biological systems (Aposhian et al., 2003).
Membrane Processes for Arsenic Removal
Studies on the use of pressure-driven membrane processes for arsenic removal from water have shown promising results. These technologies, including reverse osmosis and nanofiltration, have proven effective in reducing arsenic levels in water, addressing public health concerns (Shih, 2005).
Propiedades
Número CAS |
17428-41-0 |
|---|---|
Nombre del producto |
Arsenic(5+) |
Fórmula molecular |
As+5 |
Peso molecular |
74.92159 g/mol |
Nombre IUPAC |
arsenic(5+) |
InChI |
InChI=1S/As/q+5 |
Clave InChI |
HAYXDMNJJFVXCI-UHFFFAOYSA-N |
SMILES |
[As+5] |
SMILES canónico |
[As+5] |
Otros números CAS |
17428-41-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



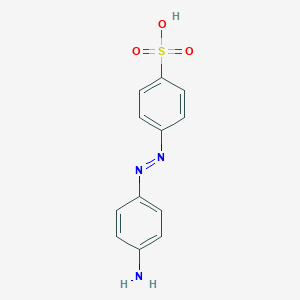
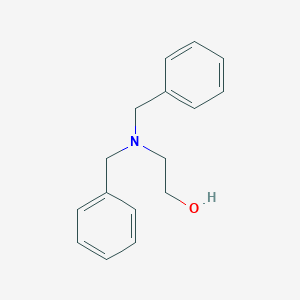
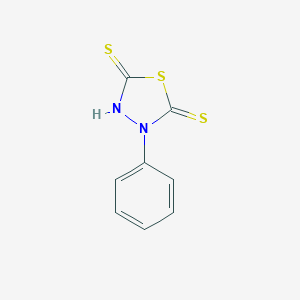
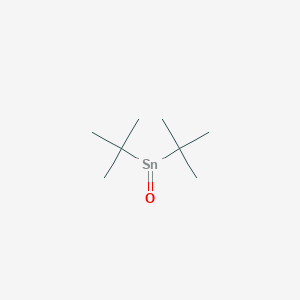
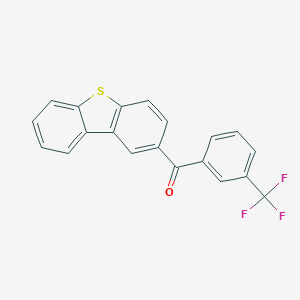
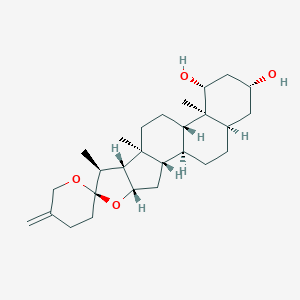
![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)
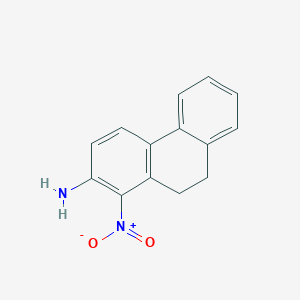
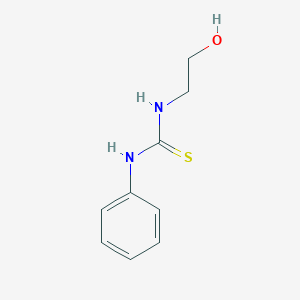
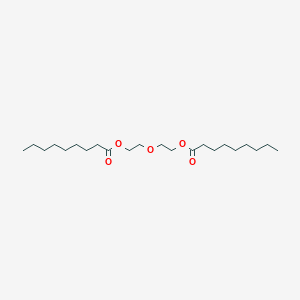
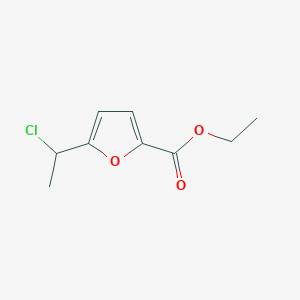
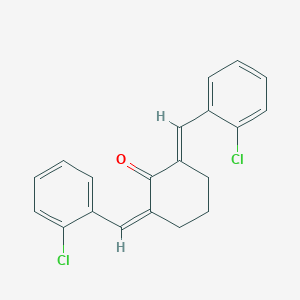
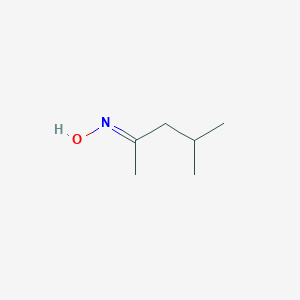
acetic acid](/img/structure/B90747.png)